1-Ethyl-1-methylhydrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-1-methylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2/c1-3-5(2)4/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSFKYIBIOKXKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50903779 | |
| Record name | NoName_4526 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50903779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Properties of 1 Ethyl 1 Methylhydrazine
1-Ethyl-1-methylhydrazine is a colorless liquid at room temperature. Its fundamental physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃H₁₀N₂ |
| Molecular Weight | 74.13 g/mol |
| Boiling Point | 81-83 °C |
| Boiling Point (Reduced Pressure) | 29 °C at 61 mm Hg |
| CAS Number | 4986-48-5 |
| Canonical SMILES | CCN(C)N |
| InChI Key | ZFSFKYIBIOKXKI-UHFFFAOYSA-N |
This table is interactive. You can sort and filter the data.
Chemical Reactivity and Mechanistic Investigations of 1 Ethyl 1 Methylhydrazine
Reactions with Carbonyl Compounds and Hydrazone Formation
The reaction of hydrazines bearing an unsubstituted primary amine group with aldehydes and ketones is a robust and fundamental transformation that yields hydrazone derivatives. 1-Ethyl-1-methylhydrazine readily participates in these reactions.
This compound reacts with a wide range of aldehydes and ketones in a condensation reaction to form the corresponding 1-ethyl-1-methylhydrazones. This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine (B178648) on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. dtic.milwikipedia.org The reaction is typically conducted in an alcoholic solvent and can be catalyzed by acid. dtic.mil
While specific examples for this compound are not extensively documented in dedicated studies, its reactivity is analogous to other simple 1,1-dialkylhydrazines, such as 1,1-dimethylhydrazine (B165182), and monosubstituted hydrazines like methylhydrazine. orgsyn.orgresearchgate.net These reactions are generally high-yielding. For instance, methylhydrazine reacts with 4-chlorobenzaldehyde (B46862) in methanol (B129727) to form the corresponding hydrazone, with the reaction being complete within two hours at room temperature. orgsyn.org The condensation proceeds with both aliphatic and aromatic carbonyl compounds.
Table 1: Representative Condensation Reactions of Hydrazine Derivatives with Carbonyls
| Hydrazine Derivative | Carbonyl Compound | Product | Reference |
| Methylhydrazine | 4-Chlorobenzaldehyde | 1-(4-chlorobenzylidene)-2-methylhydrazine | orgsyn.org |
| Benzylhydrazine | 4-Methyl-β-nitrostyrene | 1-Benzyl-2-(4-methylbenzylidene)hydrazine | orgsyn.org |
| Hydrazine | Acetone (B3395972) | Acetone hydrazone | wikipedia.org |
| 1,1-Dimethylhydrazine | Various Aldehydes/Ketones | N,N-Dimethylhydrazones | researchgate.net |
Mechanistic Studies of Hydrazone Formation
The mechanism for hydrazone formation is well-established and proceeds in two main stages. dtic.millibretexts.org
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the terminal -NH₂ group of this compound on the carbonyl carbon of the aldehyde or ketone. This step forms a tetrahedral intermediate known as a carbinolamine. This addition is typically the rate-determining step under acidic conditions.
Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration to form the final hydrazone product. This elimination of water is generally acid-catalyzed. Protonation of the hydroxyl group in the carbinolamine makes it a good leaving group (H₂O), and subsequent deprotonation from the nitrogen atom leads to the formation of the C=N double bond characteristic of a hydrazone.
Hydrazones derived from this compound are stable intermediates that can participate in further chemical transformations. A prominent example is the Wolff-Kishner reduction, which serves to deoxygenate the original carbonyl compound, converting it into a methylene (B1212753) group (an alkane). libretexts.org
The reaction involves treating the hydrazone with a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures, often in a high-boiling solvent like ethylene (B1197577) glycol. libretexts.org The mechanism involves the deprotonation of the N-H bond to form a hydrazone anion. This anion rearranges, and upon protonation and a second deprotonation, it leads to the formation of a carbanion and the evolution of highly stable nitrogen gas (N₂). libretexts.org Protonation of the carbanion by the solvent yields the final alkane product. libretexts.org
Cyclization Reactions for Heterocyclic Compound Synthesis
This compound is a valuable building block for the synthesis of various nitrogen-containing heterocyclic compounds. Its bifunctional nature, possessing two nitrogen atoms with different substitution patterns, allows it to react with appropriate difunctional electrophiles to form stable ring systems.
The synthesis of pyrazoles, a class of five-membered aromatic heterocycles, is one of the most significant applications of hydrazine derivatives. The classic Knorr pyrazole (B372694) synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound (e.g., a β-diketone or β-ketoester). beilstein-journals.orgnih.gov
When an unsymmetrical hydrazine like this compound reacts with an unsymmetrical 1,3-dicarbonyl compound, the formation of two regioisomeric pyrazoles is possible. The regiochemical outcome is determined by which nitrogen atom of the hydrazine attacks which carbonyl group of the dicarbonyl compound, followed by cyclization and dehydration. researchgate.net Studies using methylhydrazine have shown that such reactions often yield mixtures of regioisomers, and the ratio can be influenced by reaction conditions, such as the solvent. beilstein-journals.orgconicet.gov.ar For example, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation from methylhydrazine. conicet.gov.ar The more nucleophilic, sterically less hindered terminal nitrogen of this compound is expected to initiate the reaction by attacking one of the carbonyl groups. psu.edu Subsequent cyclization involving the second nitrogen atom leads to the pyrazole ring.
Table 2: Representative Syntheses of Pyrazole Derivatives
| Hydrazine Derivative | Dicarbonyl or Equivalent | Product Type | Key Finding/Reference |
| Methylhydrazine | β-Ketoesters | 1,3,4-Substituted Pyrazoles | Generated from in situ formed 1-formyl-1-methylhydrazine. beilstein-journals.org |
| Methylhydrazine | Unsymmetrical 1,3-Diketones | Regioisomeric N-methylpyrazoles | Regioselectivity is low in ethanol (B145695) but high in fluorinated solvents. conicet.gov.ar |
| Methylhydrazine | 2,4-Dioxoheptanecarboxylic acid ethyl ester | 1-Methyl-3-n-propyl-pyrazole-5-carboxylate | Isomer-free product obtained via specific procedure. google.com |
| Ethylhydrazine | 3-Alkoxyacrylic esters | 1-Ethyl-5-hydroxypyrazole | A known process for producing N-ethyl pyrazoles. google.com |
Synthesis of Pyrazolidinones and Related Systems
Pyrazolidinones, five-membered saturated heterocyclic rings containing an amide bond within the hydrazine moiety, can be synthesized by the reaction of hydrazines with α,β-unsaturated acids or esters. mnstate.eduscispace.com The reaction typically proceeds via a tandem Michael addition-cyclization sequence.
The synthesis begins with the conjugate (Michael) addition of the terminal nitrogen of this compound to the β-carbon of the α,β-unsaturated carbonyl compound. This creates an enolate, which upon protonation gives a 3-(1-ethyl-1-methylhydrazinyl)propanoate intermediate. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the second nitrogen atom (N-1) onto the ester's carbonyl carbon, with the elimination of an alcohol molecule (from the ester) to form the five-membered pyrazolidin-3-one (B1205042) ring. mnstate.edu
As with pyrazole synthesis, the use of an unsymmetrical hydrazine like this compound can lead to regioisomers. Cyclization of an intermediate with methylhydrazine has been shown to yield two regioisomeric pyrazolidinones. scispace.com The formation of these isomers depends on which of the two non-equivalent nitrogen atoms of the hydrazine acts as the nucleophile in the final ring-closing step.
Table 3: Representative Syntheses of Pyrazolidinone Derivatives
| Hydrazine Derivative | Unsaturated Substrate | Product Type | Key Finding/Reference |
| Hydrazine Hydrate | Ethyl 3,3-dimethylacrylate | 5,5-Dimethyl-3-pyrazolidinone | Efficient condensation in refluxing ethanol. ru.nl |
| Methylhydrazine | Crotonic Acid (2-Butenoic acid) | N1,C5-Dimethyl Pyrazolidinone | High heat promotes irreversible nitrogen addition and cyclization. mnstate.edu |
| Methylhydrazine | β-Sulfonyloxy Ester | Regioisomeric Pyrazolidinones | Reaction yields two regioisomers along with epimers. scispace.com |
| Hydrazine Hydrate | Methyl Acrylate | Pyrazolidin-3-one derivatives | Reaction pathway involves a 1,1-disubstituted hydrazine intermediate. rsc.org |
Other Heterocyclic Annulations Involving Hydrazine Nucleophiles
Hydrazine and its derivatives are versatile reagents in the synthesis of a wide array of heterocyclic compounds. Current time information in Bangalore, IN. The reactivity of alkylhydrazines in these annulation reactions is often dictated by the substitution pattern on the hydrazine moiety. While specific examples involving this compound are not extensively documented in readily available literature, the general principles of hydrazine chemistry allow for predictions of its behavior in key heterocyclic syntheses.
Pyrazole Synthesis: The reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents is a cornerstone for pyrazole synthesis. mdpi.comnih.govbeilstein-journals.orgnih.gov For an unsymmetrical dialkylhydrazine like this compound, the reaction with a β-dicarbonyl compound would involve the nucleophilic attack of the unsubstituted -NH2 group. This is due to the reduced steric hindrance and greater accessibility of this nitrogen compared to the N-1 nitrogen, which is substituted with both ethyl and methyl groups. The reaction with methylhydrazine often leads to a mixture of regioisomers, highlighting the complexities that can arise with substituted hydrazines. beilstein-journals.org
Triazole Synthesis: The synthesis of 1,2,4-triazoles can be achieved through various routes involving hydrazine derivatives. mdpi.comorganic-chemistry.org One common method is the reaction of hydrazides with amidines. mdpi.com Alternatively, the reaction of acylhydrazines with carbon disulfide followed by treatment with hydrazine monohydrate can yield substituted 1,2,4-triazoles. mdpi.com In the context of this compound, it could first be acylated and then subjected to cyclization conditions to form a triazole ring. For instance, the reaction of methylhydrazine with an N-formyl-acetamide derivative has been shown to produce a 1,2,4-triazole. mdpi.com
Tetrazine Synthesis: Symmetrically and unsymmetrically substituted 1,2,4,5-tetrazines can be synthesized from hydrazine derivatives. harvard.edumdpi.comresearchgate.netmdpi.comresearchgate.netnih.gov A general approach involves the reaction of nitriles with hydrazine, followed by oxidation. nih.gov For unsymmetrical dialkylhydrazines, the reaction with nitrilimines can lead to the formation of tetrahydro-1,2,4,5-tetrazines. researchgate.netresearchgate.net For example, the reaction of C-aroyl-N-arylnitrilimines with 1,1-dimethylhydrazine results in acyclic adducts that undergo thermal oxidative cyclization. researchgate.net A similar reaction pathway could be envisioned for this compound.
Fischer Indole (B1671886) Synthesis: The Fischer indole synthesis is a classic method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgrsc.orgorganic-chemistry.orgrowan.edubhu.ac.in While this reaction traditionally uses arylhydrazines, the fundamental mechanism involves the formation of a hydrazone intermediate followed by a mdpi.commdpi.com-sigmatropic rearrangement. The use of alkylhydrazines in this reaction is less common and for 1,1-dialkylhydrazines like this compound, the formation of the necessary enehydrazine intermediate would be hindered, making it an unsuitable substrate for the classical Fischer indole synthesis.
Functionalization and Derivatization Reactions
The primary amino group of this compound is the main site for functionalization and derivatization reactions, such as acylation.
The acylation of unsymmetrical hydrazines presents a regioselectivity challenge, as the acyl group can potentially react with either of the two different nitrogen atoms. In the case of this compound, acylation can occur at the N-1 (substituted) or N-2 (unsubstituted) position.
The outcome of the acylation reaction is highly dependent on the nature of the acylating agent and the reaction conditions. researchgate.netacs.orggoogle.comscispace.comresearchgate.netgoogleapis.com
Acylation with Acid Anhydrides: The acylation of methylhydrazine with acetic anhydride (B1165640) has been shown to predominantly yield the 1-acyl-1-methylhydrazine. researchgate.netacs.org This suggests that with a more reactive acylating agent like an anhydride, the more nucleophilic, albeit more sterically hindered, substituted nitrogen is preferentially acylated.
Acylation with Esters: In contrast, the reaction of methylhydrazine with ethyl acetate (B1210297) gives mainly the 1-acyl-2-methylhydrazine. researchgate.netacs.org With a less reactive acylating agent like an ester, the reaction is more sensitive to steric hindrance, and acylation occurs at the less hindered unsubstituted nitrogen.
For this compound, it can be inferred that acylation with a highly reactive acylating agent like an acyl chloride or anhydride would likely favor substitution at the N-1 position, yielding a 1-acyl-1-ethyl-1-methylhydrazine. Conversely, reaction with a less reactive ester would be expected to result in acylation at the N-2 position, forming a 1-acyl-2-ethyl-2-methylhydrazine.
A study on the selective acylation of monoalkylhydrazines using trichloromethyl aryl ketones reported high regioselectivity for acylation at the unsubstituted nitrogen. google.com For example, the reaction of methylhydrazine with α,α,α-trichloro-4-chloroacetophenone yielded 1-(4-chlorobenzoyl)-2-methylhydrazine. google.com This method could potentially be applied to this compound to achieve selective acylation at the N-2 position.
| Acylating Agent | Expected Major Product with this compound (Inferred) | Rationale |
| Acyl Halide (e.g., R-COCl) | 1-Acyl-1-ethyl-1-methylhydrazine | Highly reactive, reaction is electronically controlled, favoring the more nucleophilic N-1. |
| Acid Anhydride (e.g., (R-CO)2O) | 1-Acyl-1-ethyl-1-methylhydrazine | Reactive, similar to acyl halides, electronically controlled. |
| Ester (e.g., R-COOR') | 1-Acyl-2-ethyl-2-methylhydrazine | Less reactive, reaction is sterically controlled, favoring the less hindered N-2. |
| Trichloromethyl Aryl Ketone | 1-Arylcarbonyl-2-ethyl-2-methylhydrazine | Method reported to be highly regioselective for the unsubstituted nitrogen in monoalkylhydrazines. google.com |
Unsymmetric N,N'-Functionalization Strategies
The synthesis of unsymmetrically substituted hydrazines, where different substituents are present on the two nitrogen atoms, is a significant area of chemical research. These strategies are crucial for creating complex hydrazine derivatives for various applications. While this compound is a 1,1-disubstituted hydrazine, the principles of unsymmetric functionalization are often extensions of methods used to create such molecules or can be applied to them to generate more complex, tetrasubstituted hydrazines.
General strategies for achieving unsymmetric N,N'-functionalization often involve a stepwise introduction of substituents, frequently employing protecting groups to control reactivity at a specific nitrogen atom. One common approach begins with a monosubstituted hydrazine, which is then functionalized. Alternatively, a protected hydrazine reagent can be used. For instance, a practical method involves a triprotected hydrazine reagent, such as 1-Boc-1-Tos-2-Z-hydrazine, which allows for sequential and controlled alkylation. thieme-connect.com The use of three distinct protecting groups ensures that substitution occurs specifically and avoids unwanted side reactions. thieme-connect.com The process typically involves an initial quantitative alkylation, followed by the selective removal of one protecting group (e.g., the tosyl group) to open a second site for functionalization. thieme-connect.com The presence of a Boc group on the sulfonamide nitrogen facilitates the reductive cleavage of the otherwise stable sulfonamide function, for example, using magnesium in methanol. thieme-connect.com
Another versatile method for creating N-N bonds is the aza-Lossen rearrangement, which can convert amines into complex hydrazine derivatives in a two-step process under mild conditions. organic-chemistry.org This approach allows for the chemoselective formation of N-N bonds, leading to both cyclic and acyclic products. organic-chemistry.org Metal-catalyzed cross-coupling reactions have also emerged as powerful tools. For example, a nickel-catalyzed N-N cross-coupling of O-benzoylated hydroxamates with a range of amines can produce hydrazides. organic-chemistry.org Similarly, palladium-catalyzed C-N coupling reactions between arylhydrazines and aryl tosylates provide a route to unsymmetrical N,N-diarylhydrazines. organic-chemistry.org
Direct reductive alkylation or hydrazination offers a more streamlined, one-pot approach. The reductive hydrazination of ketones and aldehydes using trichlorosilane (B8805176) and a Lewis base catalyst provides a straightforward synthesis of 1,1-disubstituted hydrazines. organic-chemistry.org By carefully selecting the starting materials, this method can be adapted for unsymmetric products. For instance, starting with a monosubstituted hydrazine and reacting it with a carbonyl compound would lead to an unsymmetrically N,N'-disubstituted product after reduction of the intermediate hydrazone.
The synthesis of unsymmetrical hydrazines can also be achieved through the reduction of the corresponding nitrosamines using reagents like lithium aluminum hydride. acs.org Furthermore, processes have been developed for the direct synthesis of unsymmetrical hydrazines by reacting chlorourea (B8728648) derivatives with an alkali metal hydroxide. google.com These methods highlight the diverse synthetic toolbox available for the controlled functionalization of the hydrazine scaffold.
| Starting Material | Reagent(s) | Product Type | Reference |
| Protected Hydrazine (e.g., 1-Boc-1-Tos-2-Z-hydrazine) | 1. Alkylating agent, 2. Mg/MeOH, 3. Second alkylating agent | Unsymmetrically substituted hydrazine | thieme-connect.com |
| Amine | Aza-Lossen rearrangement reagents | Complex hydrazine derivative | organic-chemistry.org |
| O-Benzoylated hydroxamate and Amine | Nickel catalyst, Silane | Hydrazide | organic-chemistry.org |
| Arylhydrazine and Aryl tosylate | Palladium catalyst | Unsymmetrical N,N-diarylhydrazine | organic-chemistry.org |
| Ketone/Aldehyde and Hydrazine | Trichlorosilane, Lewis base (e.g., HMPA) | 1,1-Disubstituted hydrazine | organic-chemistry.org |
| Nitrosamine | Lithium aluminum hydride | Unsymmetrically disubstituted hydrazine | acs.org |
Electrophilic Aromatic Substitution with Hydrazine Derivatives
Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. masterorganicchemistry.com The reaction proceeds through a two-step mechanism: initial attack by the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (a σ-complex or benzenium ion), followed by deprotonation to restore the ring's aromaticity. libretexts.orgyoutube.com
When a hydrazine derivative, such as a 1-alkyl-1-arylhydrazine, is the substrate, the hydrazinyl group (-N(R)-NH2) acts as a substituent on the aromatic ring. The nitrogen atom directly attached to the ring possesses a lone pair of electrons that can be donated into the π-system. This electron donation increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to benzene. This effect is known as activation.
The hydrazinyl group is therefore considered a strong activating group. This activation is most pronounced at the ortho and para positions relative to the substituent, due to the resonance structures that place a negative charge on these carbons. Consequently, the hydrazinyl group is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at these positions. mdpi.com
An example of this reactivity is seen in the electrophilic thiocyanation of 1-(substituted benzylidene)-2-phenyl hydrazines. mdpi.com In these molecules, the phenyl ring attached to the -NH group is highly activated and undergoes thiocyanation exclusively, while the phenyl ring of the imine portion remains unreactive. mdpi.com The reaction occurs selectively at the para position of the activated ring, demonstrating the strong directing effect of the hydrazino group. mdpi.com The activating and directing ability is attributed to the electron-donating capacity of the amino nitrogen, which enhances the nucleophilicity of the attached aromatic ring. mdpi.com
While this compound itself is not an aromatic compound, if it were attached to a phenyl ring to form 1-ethyl-1-methyl-2-phenylhydrazine, the resulting N-phenylhydrazinyl substituent would be expected to behave as a strong ortho, para-directing and activating group in electrophilic aromatic substitution reactions. The general mechanism involves the formation of the electrophile (E+), followed by the nucleophilic attack from the activated aromatic ring and subsequent proton loss to yield the substituted product.
General Mechanism of Electrophilic Aromatic Substitution:
Formation of Electrophile: A strong electrophile (E⁺) is generated, often with the help of a catalyst. masterorganicchemistry.com
Nucleophilic Attack: The π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation (σ-complex). youtube.com
Deprotonation: A base removes a proton from the carbon bearing the electrophile, restoring aromaticity. youtube.com
Spectroscopic and Advanced Characterization Methodologies for 1 Ethyl 1 Methylhydrazine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of 1-ethyl-1-methylhydrazine. By analyzing the chemical environment of its hydrogen and carbon nuclei, a complete structural assignment can be made.
The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the four unique proton environments in the molecule. The integration of these signals would correspond to a 3:2:3:2 proton ratio.
Ethyl Group (CH₂CH₃): The protons of the ethyl group would appear as a characteristic quartet and triplet. The methylene (B1212753) (-CH₂-) protons are adjacent to three methyl protons, resulting in a quartet (4 lines) due to spin-spin coupling. The terminal methyl (-CH₃) protons are adjacent to two methylene protons, leading to a triplet (3 lines).
Methyl Group (N-CH₃): The protons of the methyl group attached directly to the nitrogen atom are not adjacent to any other protons and would therefore appear as a sharp singlet.
Amine Group (NH₂): The two protons of the primary amine group would typically appear as a broad singlet. The chemical shift of this peak can be variable and is influenced by factors such as solvent, concentration, and temperature, which affect hydrogen bonding. Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.
The predicted chemical shifts are based on the known effects of alkyl substitution on a hydrazine (B178648) nitrogen atom.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -NH₂ | 2.8 - 4.0 | Broad Singlet | N/A |
| -N-CH₂-CH₃ | 2.4 - 2.7 | Quartet | ~7 Hz |
| -N-CH₃ | 2.2 - 2.5 | Singlet | N/A |
A proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. For this compound, three distinct signals are expected, corresponding to the three carbon atoms of the ethyl and methyl groups. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom. Sp³-hybridized carbons bonded to nitrogen typically appear in the 30-60 ppm range. libretexts.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -N-C H₂-CH₃ | 45 - 55 |
| -N-C H₃ | 35 - 45 |
To unambiguously confirm the assignments made in 1D NMR, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak connecting the signals of the ethyl group's -CH₂- protons and -CH₃ protons, confirming their scalar coupling and proximity within the same spin system. No other cross-peaks would be expected.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. For this compound, it would show three correlation peaks: one connecting the ethyl -CH₂- proton quartet to its carbon signal, one connecting the ethyl -CH₃- proton triplet to its carbon signal, and one connecting the N-CH₃ proton singlet to its carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically over 2-3 bonds). It could be used to show a correlation between the N-CH₃ protons and the -CH₂- carbon of the ethyl group, confirming their connection through the same nitrogen atom.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint and direct information about the functional groups present.
The Infrared (IR) spectrum is dominated by absorptions from polar bonds. For this compound, the most characteristic bands arise from the N-H and C-H bonds. Studies on analogous compounds like 1,1-dimethylhydrazine (B165182) and various methylhydrazides provide a basis for these assignments. dtic.milresearchgate.net
N-H Stretching: The primary amine (-NH₂) group is expected to show two distinct stretching bands in the 3200-3400 cm⁻¹ region: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.
C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and ethyl groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
N-H Bending: The scissoring motion of the -NH₂ group gives rise to a characteristic absorption in the 1580-1650 cm⁻¹ range.
C-H Bending: Deformations of the CH₃ and CH₂ groups will appear in the 1370-1470 cm⁻¹ region.
C-N Stretching: The C-N stretching vibrations are typically found in the 1000-1250 cm⁻¹ region of the fingerprint.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Asymmetric & Symmetric Stretch | 3200 - 3400 | Medium |
| C-H Aliphatic Stretch | 2850 - 2960 | Strong |
| N-H Scissoring (Bend) | 1580 - 1650 | Medium-Strong |
| C-H Bend (CH₂ and CH₃) | 1370 - 1470 | Medium |
Like other hydrazines, this compound is expected to exhibit conformational isomerism due to rotation around the N-N single bond. This can lead to different stable rotamers, often described as gauche and anti (or inner and outer) conformations, which differ in the dihedral angle between the lone pair on one nitrogen and the substituents on the other.
These different conformers, while rapidly interconverting at room temperature, possess unique sets of vibrational frequencies. High-resolution vibrational spectroscopy, particularly when combined with matrix isolation techniques or studies in cooled liquid noble gas solutions, can resolve the distinct bands belonging to each conformer.
Raman spectroscopy is particularly useful in this context. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, the symmetric N-N stretch, which is often weak in the IR spectrum, can be a strong and characteristic band in the Raman spectrum. Low-frequency Raman spectroscopy is also ideal for observing the skeletal bending and torsional modes that are most sensitive to conformational changes. A detailed analysis of these low-frequency modes, aided by computational chemistry (DFT calculations), could allow for the identification and energetic characterization of the stable conformers of this compound. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it provides critical information regarding its molecular weight, elemental composition, and structural features through fragmentation analysis.
The molecular weight of a compound can be determined from the molecular ion peak (M+) in the mass spectrum. This compound has a molecular formula of C₃H₁₀N₂ and a molecular weight of approximately 74.13 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the molecular ion is formed by the removal of a single electron.
The molecular ions of this compound are energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The analysis of this fragmentation pattern provides valuable clues about the molecule's structure. For aliphatic amines and hydrazines, the dominant fragmentation pathway is typically alpha-cleavage, which involves the breaking of a carbon-carbon or carbon-nitrogen bond adjacent to a nitrogen atom. libretexts.org
For this compound, the primary alpha-cleavage events are expected to be:
Loss of an ethyl radical (•CH₂CH₃): Cleavage of the ethyl C-N bond results in a fragment with an m/z of 45. This is often a significant peak.
Loss of a methyl radical (•CH₃): Cleavage of the methyl C-N bond yields a fragment with an m/z of 59.
Loss of an amino radical (•NH₂): Cleavage of the N-N bond can produce a fragment ion [C₃H₉N]⁺ with an m/z of 59.
The base peak, which is the most intense peak in the spectrum, often corresponds to the most stable fragment ion. libretexts.org For similar small amines, the larger alkyl cation formed after cleavage can be the most abundant. msu.edu
Table 1: Predicted Mass Spectrometry Fragmentation for this compound This table is generated based on general fragmentation principles for aliphatic amines and hydrazines.
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 74 | [C₃H₁₀N₂]⁺ | - | Molecular Ion (M⁺) |
| 59 | [C₂H₇N₂]⁺ | •CH₃ | Alpha-cleavage: Loss of methyl radical |
| 45 | [CH₅N₂]⁺ | •C₂H₅ | Alpha-cleavage: Loss of ethyl radical |
| 44 | [C₂H₆N]⁺ | •NH₂ | Cleavage of N-N bond |
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). msu.edu This precision allows for the determination of a molecule's exact mass, which can be used to deduce its elemental composition. msu.edu
The monoisotopic mass of this compound, calculated from the most abundant isotopes (¹²C, ¹H, ¹⁴N), is 74.084398 Da. nih.govchemspider.com HRMS can distinguish this exact mass from other compounds that have the same nominal mass of 74 but different elemental formulas. For instance, propan-1,3-diol (C₃H₈O₂) has a nominal mass of 74 but an exact mass of 74.05243 Da. The ability of HRMS to resolve these small mass differences provides unambiguous confirmation of the elemental formula C₃H₁₀N₂.
Table 2: Comparison of Exact Masses for Compounds with Nominal Mass 74
| Elemental Formula | Compound Example | Nominal Mass (amu) | Exact Monoisotopic Mass (Da) |
|---|---|---|---|
| C₃H₁₀N₂ | This compound | 74 | 74.084398 nih.govchemspider.com |
| C₄H₂O | But-2-yn-1-al | 74 | 74.010415 |
| C₄H₄N₂ | Pyridazine | 74 | 74.037448 |
Computational and Theoretical Chemistry Studies of 1 Ethyl 1 Methylhydrazine
Mechanistic Pathway Elucidation through Computational Modeling
Transition State Analysis of Key Reactions
A thorough search of scientific databases and computational chemistry literature yielded no specific studies on the transition state analysis of reactions involving 1-Ethyl-1-methylhydrazine. Such analyses are crucial for understanding the kinetics and mechanisms of chemical transformations, including thermal decomposition, oxidation, and other characteristic reactions of hydrazines. Without dedicated computational studies, the geometries, energies, and vibrational frequencies of transition states for reactions of this compound remain uncharacterized.
Energy Profiles and Reaction Coordinate Investigations
Similarly, there is a lack of published research detailing the energy profiles and reaction coordinates for chemical processes involving this compound. These investigations would provide a quantitative description of the energy changes that occur as reactants are converted into products, identifying intermediates and the rate-determining steps of a reaction. The absence of such studies means that the thermodynamic and kinetic parameters for its reactions have not been theoretically modeled.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are frequently employed to predict spectroscopic data, such as vibrational frequencies (infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
Theoretical Vibrational Frequencies and NMR Chemical Shifts
No specific theoretical calculations for the vibrational frequencies or NMR chemical shifts of this compound have been reported in the accessible literature. Therefore, a data table of predicted spectroscopic parameters cannot be compiled.
Validation of Experimental Data through Computational Models
The validation of experimental spectroscopic data through comparison with theoretical models is a standard practice in chemical research. However, due to the absence of computational models for this compound, this comparative analysis is not possible at this time.
Advanced Applications of 1 Ethyl 1 Methylhydrazine in Chemical Synthesis
Role as a Synthetic Precursor for Complex Organic Molecules
The application of 1-Ethyl-1-methylhydrazine as a building block for complex organic molecules, particularly in the synthesis of nitrogen-containing heterocycles and in C-N bond forming reactions, is an area that warrants further exploration.
Hydrazine (B178648) derivatives are fundamental precursors in the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals. The condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents is a classic and widely employed method for the synthesis of pyrazoles. While numerous studies detail the use of hydrazine, methylhydrazine, and phenylhydrazine (B124118) in such reactions, specific examples employing this compound are not readily found in the current body of literature. The unsymmetrical nature of this compound could theoretically lead to the formation of regioisomeric pyrazole (B372694) products, the control of which would be a key challenge and an area for synthetic investigation.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Heterocycle Class | General Synthetic Precursors | Potential Role of this compound |
|---|---|---|
| Pyrazoles | 1,3-Diketones, α,β-Unsaturated Carbonyls | As the N-N component in condensation reactions |
| Triazoles | Varies (e.g., nitriles, amidines) | Potential nitrogen source in cyclization reactions |
This table represents theoretical applications based on the known reactivity of hydrazines, as specific literature for this compound is limited.
The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis. Hydrazines can participate in various C-N bond forming reactions, including reductive amination and cross-coupling reactions. The nucleophilicity of the nitrogen atoms in this compound makes it a potential candidate for such transformations. However, detailed research findings and specific protocols for its use as a reagent in modern C-N bond forming methodologies are not extensively reported.
Utilization in Multi-Component Reaction (MCR) Strategies
Multi-component reactions are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The inclusion of hydrazine derivatives in MCRs can lead to the rapid generation of diverse libraries of nitrogen-containing compounds.
The structure of this compound, with its two distinct nitrogen atoms, offers the potential for divergent synthetic pathways in MCRs. Depending on the reaction conditions and the other components, it could theoretically react through either the substituted or the unsubstituted nitrogen, leading to different product scaffolds. However, specific examples of MCRs, such as the Ugi or Passerini reactions, that explicitly utilize this compound are not described in the available literature.
MCRs are known for their high efficiency and atom economy. The incorporation of this compound into such reaction cascades could provide a streamlined approach to complex, nitrogen-rich molecules. The development of novel MCRs featuring this specific hydrazine derivative would be a valuable contribution to the field of synthetic chemistry, but currently, such research is not prominent.
Development of Chiral Auxiliaries and Asymmetric Transformations
Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. While chiral hydrazines have been developed and utilized as effective chiral auxiliaries, there is no readily available research detailing the development or application of this compound for this purpose. The synthesis of a chiral derivative of this compound and the evaluation of its performance in asymmetric transformations would be a novel area of investigation.
Applications in Enantioselective Alkylation and Derivatization
There is no available research data on the application of this compound in enantioselective alkylation and derivatization.
Stereocontrol in New Reaction Development
There is no available research data on the use of this compound for stereocontrol in the development of new chemical reactions.
Applications in Materials Chemistry and Related Fields (excluding specific product performance)
There is no available research data on the applications of this compound in materials chemistry.
Analytical Chemistry Methodologies for Research and Quantification of 1 Ethyl 1 Methylhydrazine and Its Derivatives
Derivatization Strategies for Enhanced Detection and Separation
Derivatization is a common strategy in the analysis of hydrazines to improve their volatility, thermal stability, and chromatographic behavior, as well as to enhance detector response. This is particularly crucial for improving sensitivity in trace analysis.
Pre-column Derivatization with Aromatic Aldehydes
Pre-column derivatization involves reacting the analyte with a reagent before its introduction into the chromatographic system. Aromatic aldehydes are frequently used for this purpose with hydrazine (B178648) compounds, as they react to form stable hydrazone derivatives that are amenable to chromatographic separation and detection.
The reaction of 1-Ethyl-1-methylhydrazine with an aromatic aldehyde results in the formation of a corresponding hydrazone, which typically exhibits strong ultraviolet (UV) absorbance or fluorescence, facilitating highly sensitive detection. A variety of aromatic aldehydes have been successfully employed for the derivatization of analogous hydrazines. researchgate.netresearchgate.net
Commonly Used Aromatic Aldehydes for Hydrazine Derivatization:
| Derivatizing Reagent | Resulting Derivative | Analytical Advantages | Reference |
| 5-Nitro-2-furaldehyde (B57684) | Colored hydrazone | Good water solubility, intense absorbance in the visible spectrum | researchgate.net |
| Pentafluorobenzaldehyde (B1199891) | Fluorinated hydrazone | Enhances volatility for GC analysis, suitable for electron capture detection (ECD) | nih.gov |
| p-Chlorobenzaldehyde | Chlorinated hydrazone | Improves chromatographic properties for GC analysis | nih.gov |
| Vanillin | Vanillin hydrazone | Forms a stable derivative suitable for spectrophotometric or HPLC analysis | nih.gov |
The selection of the derivatizing agent depends on the analytical technique to be used and the desired sensitivity. For instance, 5-nitro-2-furaldehyde is advantageous for spectrophotometric and high-performance liquid chromatography (HPLC) methods due to the strong absorbance of the resulting hydrazone in the visible region. researchgate.netresearchgate.net The reaction conditions, such as pH, temperature, and reaction time, must be optimized to ensure complete derivatization and achieve maximum sensitivity. For the reaction with 5-nitro-2-furaldehyde, optimized conditions for analogous hydrazines were found to be a pH of 5, a reagent concentration of 2 mM, a temperature of 60°C, and a duration of 40 minutes. researchgate.net
Isotope-Coded Derivatization Techniques
Isotope-coded derivatization (ICD) is a powerful technique used in mass spectrometry-based quantitative analysis. This method involves using a derivatizing reagent that exists in two isotopic forms: a light version (containing naturally abundant isotopes) and a heavy version (enriched with stable isotopes, such as deuterium (B1214612) or carbon-13).
In a typical ICD workflow, the sample containing the analyte is derivatized with the light reagent, while a known amount of an internal standard (an isotopically labeled analog of the analyte) is derivatized with the heavy reagent. The two are then mixed and analyzed by mass spectrometry. The relative peak intensities of the light and heavy derivatives allow for precise and accurate quantification, as this method effectively minimizes matrix effects and variations in instrument response. nih.gov
A novel ICD method has been developed for the precise quantification of five alkylhydrazines using 4-(N-methylphenanthroimidazolyl)-benzaldehyde as the derivatizing reagent. nih.gov This approach, coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS), has demonstrated improved detection limits and high precision. nih.gov
Key Features of Isotope-Coded Derivatization for Alkylhydrazines:
| Feature | Description |
| Reagent Example | 4-(N-methylphenanthroimidazolyl)-benzaldehyde |
| Analytical Platform | UHPLC-MS/MS |
| Advantages | - Effectively eliminates matrix effects- Improves accuracy and precision of quantification- Enhances detection limits |
| Reported Detection Limits | 0.008–0.033 µg/L for five alkylhydrazines |
| Relative Standard Deviations | < 3% |
This technique is highly suitable for the analysis of this compound in complex matrices where high accuracy and sensitivity are paramount.
Hyphenated Chromatographic Techniques
Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the trace analysis of this compound and its derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For the analysis of alkylhydrazines like this compound, derivatization is often necessary to improve their volatility and thermal stability for GC analysis. researchgate.netnih.gov Acetone (B3395972) can be utilized as both a dissolving solvent and a derivatizing agent for methylhydrazine, forming a stable acetone methylhydrazone suitable for GC-MS analysis. researchgate.netresearchgate.net
In a typical GC-MS method, the derivatized sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass information for identification and quantification.
A study on the transformation products of 1,1-dimethylhydrazine (B165182) (UDMH) utilized a GC-MS method with the following parameters, which could be adapted for this compound analysis: mdpi.comnih.gov
Example GC-MS Parameters for UDMH Transformation Products:
| Parameter | Specification |
| Injection Mode | Split (5:1) |
| Column Temperature Program | 40°C (held for 3 min) to 240°C (held for 5 min) at 10°C/min |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 240°C |
| Ionization Mode | Electron Ionization (70 eV) |
| Detection Modes | Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) |
The use of SIM or MRM modes in the mass spectrometer significantly enhances the sensitivity and selectivity of the analysis, allowing for the detection of trace levels of the target compounds. researchgate.netmdpi.comnih.gov
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) offers high resolution, speed, and sensitivity for the analysis of a wide range of compounds, including polar and non-volatile substances. This technique is particularly well-suited for the analysis of derivatized alkylhydrazines.
The use of UHPLC with smaller particle size columns (< 2 µm) results in sharper peaks and better separation efficiency compared to conventional HPLC. When coupled with a tandem mass spectrometer (MS/MS), the method provides excellent selectivity and sensitivity through the use of multiple reaction monitoring (MRM). In MRM, a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored for detection and quantification. This highly specific detection minimizes interferences from the sample matrix.
A UHPLC-MS/MS method developed for the determination of five alkylhydrazines after derivatization demonstrated detection limits in the range of 0.008 to 0.033 µg/L. nih.gov This level of sensitivity makes UHPLC-MS/MS a powerful tool for the trace analysis of this compound in environmental and biological samples.
Hydrophilic Interaction Liquid Chromatography (HILIC) Applications
Hydrophilic interaction liquid chromatography (HILIC) is a variation of normal-phase liquid chromatography that is ideal for the separation of highly polar and hydrophilic compounds that are poorly retained in reversed-phase HPLC. nih.gov Since this compound is a polar compound, HILIC presents a viable analytical approach, potentially allowing for its direct analysis without derivatization.
In HILIC, a polar stationary phase (such as bare silica (B1680970) or a bonded phase with polar functional groups) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. nih.gov The separation mechanism is based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase. nih.gov
Key Aspects of HILIC for Polar Compound Separation:
| Aspect | Description |
| Stationary Phases | Polar materials such as bare silica, or silica bonded with DIOL, amino, or amide functional groups. |
| Mobile Phases | High percentage of organic solvent (e.g., 50-95% acetonitrile) with an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate). |
| Retention Mechanism | Primarily partitioning of polar analytes into a water-enriched layer on the stationary phase. |
| Advantages | - Enhanced retention of very polar compounds.- Improved sensitivity with electrospray ionization mass spectrometry (ESI-MS) due to the high organic content of the mobile phase. |
HILIC can be coupled with various detectors, including mass spectrometry, providing a sensitive and selective method for the direct analysis of this compound and its polar derivatives in aqueous samples.
Electrochemical and Optical Sensing Methods in Research Settings
The detection and quantification of this compound and related hydrazine derivatives in research settings are facilitated by highly sensitive electrochemical and optical methods. These techniques offer rapid response times and are adaptable for various sample matrices, providing crucial tools for monitoring and research.
Voltammetric and Amperometric Detection Principles
Electrochemical methods, particularly voltammetry and amperometry, are powerful for the analysis of electroactive species like this compound. These techniques are based on the principle of oxidizing the hydrazine moiety at an electrode surface by applying a potential.
The electro-oxidation of asymmetrical dialkylhydrazines, such as 1,1-dimethylhydrazine, at a platinum electrode has been shown to proceed via a two-electron oxidation to form the corresponding diazene (B1210634), which then undergoes chemical decomposition utexas.edu. A similar mechanism can be anticipated for this compound. The fundamental reaction involves the transfer of electrons from the hydrazine to the electrode surface, generating a measurable current that is proportional to the concentration of the analyte.
Voltammetric Methods: Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are employed to study the electrochemical behavior and quantify hydrazine compounds. pnu.ac.iracs.orgelectrochemsci.orgacs.org In CV, the potential is swept linearly and then reversed, providing information on the oxidation potential and reversibility of the reaction. DPV, a more sensitive technique, applies pulses of potential, and the resulting current difference is measured, leading to well-defined peaks and lower detection limits. acs.orgelectrochemsci.orgacs.orgnih.gov The oxidation potential for hydrazine and its derivatives can be decreased by modifying the electrode surface with various catalytic materials, which enhances the sensitivity and selectivity of the measurement. pnu.ac.irelectrochemsci.org
Amperometric Methods: Amperometry involves holding the electrode at a constant potential where the oxidation of the hydrazine derivative occurs and measuring the resulting current over time. acs.orgnih.govnanochemres.org This method is often used for continuous monitoring or in flow-injection analysis systems due to its simplicity and rapid response. acs.org The sensitivity of amperometric sensors can be significantly improved by using electrodes modified with nanomaterials, such as graphene composites or metal nanoparticles, which increase the electrode's surface area and catalytic activity. nanochemres.orgresearchgate.net
The performance of these electrochemical sensors is often characterized by their linear range, limit of detection (LOD), and sensitivity, as illustrated by research on various hydrazine compounds.
Table 1: Performance of Various Electrochemical Sensors for Hydrazine Detection This table is interactive. You can sort and filter the data.
| Analytical Method | Electrode Modification | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
|---|---|---|---|---|
| Differential Pulse Voltammetry (DPV) | Nitrogen-Doped Hollow Carbon Spheres/Screen-Printed Graphite Electrode | 0.02–380.0 | 0.007 | acs.org |
| Differential Pulse Voltammetry (DPV) | Electrochemically Reduced Graphene Oxide and PEDOT:PSS/Glassy Carbon Electrode | 0.2–100 | 0.01 | acs.orgnih.gov |
| Differential Pulse Voltammetry (DPV) | Ferrocene Derivative/Ionic Liquid/CoS2-CNT Nanocomposite/Carbon Paste Electrode | 0.03–500.0 | 0.015 | acs.org |
| Differential Pulse Voltammetry (DPV) | 1,1′-Ferrocenedicarboxylic acid/Glassy Carbon Electrode | 0.01-200 | 6.4 | electrochemsci.org |
| Amperometry | Rutin/Graphene-Chitosan Nanocomposite/Glassy Carbon Electrode | 0.3–1500 | 0.09 | nanochemres.org |
Chemiluminescent and Fluorescent Probe Development for Research
Optical sensing methods, including chemiluminescence and fluorescence, offer high sensitivity and selectivity for detecting hydrazine derivatives. rsc.orgciac.jl.cn These methods rely on the development of specific molecular probes that exhibit a change in their light-emitting properties upon reaction with the target analyte.
Chemiluminescent Probes: Chemiluminescence involves the generation of light from a chemical reaction. Probes for hydrazine are designed to undergo a specific reaction that produces an excited-state product, which then emits light as it returns to the ground state. The intensity of the emitted light is correlated with the concentration of hydrazine.
Fluorescent Probes: The development of fluorescent probes for hydrazine has been an active area of research. rsc.orgnih.govacs.org These probes are typically designed with a fluorophore (a light-emitting molecule) and a recognition site that selectively reacts with hydrazine. The reaction with hydrazine induces a change in the electronic structure of the probe, leading to a significant change in its fluorescence properties, such as a "turn-on" or "turn-off" of the signal, or a shift in the emission wavelength. nih.gov
Common design strategies for fluorescent hydrazine probes involve:
Hydrazone Formation: Many probes utilize an aldehyde or ketone functional group as the recognition site. The nucleophilic addition of a hydrazine, such as this compound, to this group forms a stable hydrazone. mdpi.commdpi.com This reaction alters the electronic properties of the fluorophore, often leading to a strong fluorescence enhancement.
Cleavage of a Recognition Group: Some probes are designed where the hydrazine cleaves a specific group from the fluorophore, un-quenching its fluorescence. For example, dicyanovinyl groups can act as fluorescence quenchers and recognition sites; their cleavage by hydrazine restores the fluorescence of the core structure. nih.gov
The selectivity of these probes is a critical aspect of their design. Researchers test the probes against a variety of other biologically and environmentally relevant species to ensure they respond specifically to hydrazines. rsc.org
Table 2: Examples of Fluorescent Probes for Hydrazine Detection This table is interactive. You can sort and filter the data.
| Probe Name/Type | Recognition Site | Sensing Mechanism | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Che-Dcv | Dicyanovinyl group | Reaction with hydrazine to form hydrazone, causing fluorescence turn-on. | 1.18 ppb (approx. 0.037 µM) | rsc.org |
| HyP-2 | Dicyanovinyl group on a naphthaldehyde backbone | o-MOM assisted retro-aza-Henry type reaction, cleavage of the quencher. | Not specified | nih.gov |
| BHA | BODIPY-substituted hydrazine | Reacts with formaldehyde (B43269) (probe for FA, not hydrazine). | N/A for hydrazine | acs.org |
| HyP-1 | Naphthaldehyde backbone | o-MOM assisted hydrazone-formation. | Not specified | nih.gov |
Sample Preparation and Extraction Techniques for Complex Matrices
The accurate quantification of this compound in complex matrices such as environmental water, soil, or biological fluids necessitates effective sample preparation and extraction. cdc.govresearchgate.net These steps are crucial to remove interfering substances, concentrate the analyte, and convert it into a form suitable for analysis. The high reactivity and polarity of short-chain hydrazines can complicate these procedures. cdc.govresearchgate.net
Derivatization: A common strategy in the analysis of hydrazines is derivatization. cdc.gov This involves reacting the hydrazine with a specific reagent to form a more stable, less polar, and more easily detectable derivative. nih.govsigmaaldrich.comresearchgate.net For instance, aldehydes such as p-dimethylaminobenzaldehyde, benzaldehyde, or pentafluorobenzaldehyde are frequently used to form corresponding aldazine (B74668) or hydrazone derivatives. cdc.govnih.govnih.govosha.gov This process is often essential before analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to improve chromatographic behavior and prevent degradation. cdc.gov Derivatization should be performed as quickly as possible after sample collection to avoid analyte loss due to autoxidation. cdc.gov
Extraction Techniques:
Liquid-Liquid Extraction (LLE): This classic technique involves extracting the analyte from an aqueous sample into an immiscible organic solvent. For biological samples, proteins are often first precipitated with an acid, and interfering lipids are removed with a solvent like methylene (B1212753) chloride before the derivatized hydrazine is extracted. cdc.govnih.gov
Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration. nih.govnih.gov The sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of a suitable solvent. researchgate.net For hydrazine analysis, SPE can be used to concentrate derivatives from a sample matrix. nih.gov For example, a C18 cartridge can be used to adsorb the aldazine formed from the reaction of hydrazine with p-dimethylaminobenzaldehyde. nih.gov A specialized form, reversible covalent hydrazine chemistry (RCHC), uses a solid phase functionalized with hydrazine groups to selectively capture carbonyl-containing analytes, a principle that could be inverted to capture hydrazines with a carbonyl-functionalized sorbent. nih.govnih.gov
Sample Preparation Workflows: The choice of sample preparation method depends heavily on the matrix.
Air Samples: Air is typically sampled by drawing it through an impinger containing an acidic solution or through a tube packed with an acid-coated solid sorbent to trap the volatile hydrazine. cdc.govosha.gov
Water Samples: Water samples are often acidified to stabilize the hydrazine. who.int Derivatization can be followed by LLE or SPE to concentrate the derivative and remove matrix components before analysis. nih.gov
Biological Samples (Plasma, Urine, Tissue): These matrices require more extensive cleanup. A typical procedure involves deproteination (e.g., with trichloroacetic or hydrochloric acid), removal of lipids with an organic solvent, derivatization of the analyte in the remaining aqueous fraction, and subsequent extraction of the derivative for analysis. cdc.govnih.govchromforum.org
Table 3: Summary of Sample Preparation Methods for Hydrazines in Various Matrices This table is interactive. You can sort and filter the data.
| Sample Matrix | Preparation Method | Analytical Technique | Reference |
|---|---|---|---|
| Air | Collection on sulfuric acid-coated Gas Chrom R, desorption with water, derivatization with benzaldehyde. | HPLC | osha.gov |
| Water | Derivatization with p-dimethylaminobenzaldehyde, in-situ solid-phase extraction with C18 cartridge. | Spectrophotometry | nih.gov |
| Urine | Protein precipitation (acid), lipid extraction (methylene chloride), derivatization (pentafluorobenzaldehyde), extraction (ethyl acetate). | GC/NPD | nih.gov |
| Plasma | Protein precipitation (acid), lipid extraction (methylene chloride), derivatization (pentafluorobenzaldehyde), extraction (chloroform). | GC/MS | nih.gov |
| Plasma | Addition of internal standard and hydrazine solution, protein precipitation (acetonitrile/methanol), evaporation, redissolution. | LC-MS/MS | chromforum.org |
Future Research Directions and Unexplored Avenues in N,n Disubstituted Hydrazine Chemistry
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of N,N-disubstituted hydrazines often involves multi-step procedures and the use of hazardous reagents. A primary future goal is the development of more sustainable and atom-economical synthetic methods.
Catalytic and Greener Approaches: Research is increasingly focused on catalytic methods that offer high efficiency and selectivity while minimizing waste. organic-chemistry.orgorganic-chemistry.org Nickel-catalyzed cross-coupling reactions, for instance, have shown promise for forming C-N bonds to create arylhydrazines. organic-chemistry.org Another avenue involves the "borrowing hydrogen" strategy, where alcohols are used as alkylating agents, catalyzed by complexes like diaminocyclopentadienone ruthenium tricarbonyl, releasing only water as a byproduct. organic-chemistry.org The use of heterogeneous catalysts is also a key area of development, offering advantages in terms of catalyst recovery and reuse, contributing to more sustainable processes. mdpi.comacs.org
Electrosynthesis: Electrochemical methods are emerging as a powerful and green alternative for synthesizing hydrazine (B178648) derivatives. ccspublishing.org.cn By using electricity to drive reactions, the need for chemical oxidants or reducing agents can be eliminated. ccspublishing.org.cn Electrosynthesis has been successfully applied to the N-N dimerization of secondary amines to produce tetrasubstituted hydrazines and for the electrocatalytic addition of hydrazine to α,β-unsaturated carbonyl compounds to yield N,N-disubstituted hydrazines. ccspublishing.org.cnresearchgate.net These methods are often scalable and can be performed in simple undivided cells. ccspublishing.org.cn
One-Pot and Solvent-Free Reactions: To enhance efficiency and reduce environmental impact, one-pot synthesis methodologies are being explored. Direct reductive hydrazination, using reagents like trichlorosilane (B8805176) promoted by a Lewis base, allows for the straightforward synthesis of 1,1-disubstituted hydrazines from ketones and aldehydes in a single step. organic-chemistry.org Furthermore, solvent-free synthesis using techniques such as microwave irradiation or twin-screw extrusion represents a significant step towards greener chemical manufacturing, reducing both waste and energy consumption. researchgate.netacs.org
Interactive Table: Comparison of Modern Synthetic Routes for N,N-Disubstituted Hydrazines
| Method | Key Features | Advantages | Potential Research Direction |
| Catalytic C-N Coupling | Utilizes transition metals (e.g., Ni, Cu, Ru) to couple amines or their precursors. organic-chemistry.org | High functional group tolerance, good yields. | Development of catalysts based on earth-abundant metals; asymmetric catalysis. |
| Electrosynthesis | Employs electrical current to drive N-N bond formation or addition reactions. ccspublishing.org.cnresearchgate.net | Avoids chemical redox reagents, high atom economy, scalable. ccspublishing.org.cn | Broader substrate scope; development of novel electrode materials. |
| Direct Reductive Hydrazination | One-pot reaction of ketones/aldehydes with hydrazines and a reducing agent. organic-chemistry.org | Procedural simplicity, good yields, mild conditions. | Asymmetric versions for chiral hydrazines; expansion to other carbonyl sources. |
| Microwave-Assisted Synthesis | Uses microwave energy to accelerate reactions, often under solvent-free conditions. researchgate.netminarjournal.com | Rapid reaction times, high energy efficiency, reduced waste. researchgate.net | Application to a wider range of hydrazine derivatives; integration with flow chemistry. |
Exploration of New Reactivity Modes and Mechanistic Discoveries
Beyond synthesis, a significant research frontier lies in discovering new chemical transformations that N,N-disubstituted hydrazines can undergo and elucidating the mechanisms behind their reactivity. These compounds serve as versatile synthons for a variety of valuable molecules.
Novel Transformations: Recent studies have highlighted the use of N,N-disubstituted hydrazines in innovative chemical reactions. For example, they can be used as precursors for generating 1,1-diazene species through oxidation, which can then participate in coupling reactions, such as with boronic esters to form trisubstituted hydrazines. This opens up new pathways for creating complex nitrogen-containing molecules. The investigation into the reactivity of lithiated hydrazines with reagents like nitrous oxide has led to novel methods for forming carbon-carbon bonds, such as in the synthesis of diarylethanes through dinitrogen extrusion.
Mechanistic Insights: A deeper understanding of reaction mechanisms is crucial for controlling selectivity and improving reaction design. The formation of nitrosamines from the reaction of N,N-disubstituted hydrazines with nitrosating agents is a classic reaction, but future work will likely focus on precisely controlling the conditions to either avoid this transformation or harness it for specific synthetic purposes. The study of transient intermediates, such as N-centered radicals or diazene (B1210634) species, will be key to unlocking new reactivity patterns. For example, understanding the factors that govern the cleavage of the N-N bond versus other transformations is essential for expanding the synthetic utility of these compounds.
Integration with Flow Chemistry and Automation for High-Throughput Synthesis
The integration of continuous flow chemistry and automated systems is set to revolutionize the synthesis and screening of N,N-disubstituted hydrazine derivatives. This technology offers significant advantages over traditional batch processing.
Advantages of Flow Chemistry: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency, selectivity, and safety. The ability to handle hazardous intermediates in situ and perform reactions under high-pressure or high-temperature conditions safely makes flow systems particularly suitable for hydrazine chemistry. For instance, the synthesis of arylhydrazines via photoredox catalysis has been successfully demonstrated in continuous flow mode, which helps to avoid issues like catalyst precipitation that can occur in batch reactions.
Automation and High-Throughput Experimentation: Automated flow platforms can accelerate the discovery and optimization of new reactions. By integrating online analysis and feedback loops, these systems can autonomously explore a wide range of reaction conditions to identify optimal parameters. This high-throughput approach is invaluable for rapidly screening different substrates and catalysts, thereby speeding up the development of new synthetic methods for N,N-disubstituted hydrazines and their subsequent use in creating libraries of compounds for drug discovery or materials science applications.
Advanced Spectroscopic Characterization of Transient Species
Many reactions involving N,N-disubstituted hydrazines proceed through short-lived, highly reactive intermediates. The direct observation and characterization of these transient species are critical for understanding reaction mechanisms and developing new transformations.
Future research will increasingly rely on advanced spectroscopic techniques to probe these fleeting molecules. Time-resolved spectroscopy, such as transient absorption spectroscopy, can provide information on the kinetics and electronic structure of intermediates on timescales from femtoseconds to seconds. In-line monitoring techniques, like FT-IR and Raman spectroscopy integrated into flow reactors, allow for the real-time observation of species as they form and react. By combining experimental data with computational predictions, a more complete picture of the reaction landscape can be constructed, enabling the rational design of new synthetic methodologies.
Deepening Theoretical Understanding through Advanced Computational Models
Computational chemistry has become an indispensable tool for modern chemical research, and its application to N,N-disubstituted hydrazine chemistry is expected to grow significantly. Advanced computational models can provide deep insights into aspects that are often difficult to probe experimentally.
Mechanistic Elucidation and Predictive Modeling: Density Functional Theory (DFT) and other quantum chemical methods can be used to map out entire reaction pathways, calculate the energies of transition states and intermediates, and elucidate the roles of catalysts. For example, computational studies have been used to understand the mechanism of N-Nitroso dimethyl amine (NDMA) formation from the ozonation of unsymmetrical dimethylhydrazine (UDMH), revealing the favorability of different pathways such as H-abstraction versus O-addition. These models can also predict the reactivity and selectivity of new substrates or catalysts, guiding experimental design and saving significant time and resources.
Property Prediction: Computational models are also valuable for predicting the physicochemical properties of N,N-disubstituted hydrazines, such as their bond dissociation enthalpies, electronic structure, and spectroscopic signatures. This information is crucial for understanding their stability and designing new molecules with desired properties for specific applications.
Interactive Table: Predicted Collision Cross Section Data for 1-Ethyl-1-methylhydrazine
| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |
| [M+H]+ | 75.091676 | 113.5 |
| [M+Na]+ | 97.073618 | 120.4 |
| [M-H]- | 73.077124 | 115.2 |
| [M+NH4]+ | 92.118223 | 137.7 |
| [M+K]+ | 113.04756 | 122.0 |
| [M+H-H2O]+ | 57.081660 | 108.7 |
| [M+HCOO]- | 119.08260 | 140.1 |
| [M+CH3COO]- | 133.09825 | 170.5 |
| Data sourced from computational predictions. organic-chemistry.org |
Expanding Applications in Emerging Fields of Chemical Science
While N,N-disubstituted hydrazines are established building blocks in pharmaceuticals and agrochemicals, future research will focus on unlocking their potential in other cutting-edge areas of chemical science.
Materials Science: The unique electronic and structural properties of molecules derived from N,N-disubstituted hydrazines make them attractive candidates for new materials. Research into their incorporation into polymers, metal-organic frameworks (MOFs), or organic electronic materials could lead to the development of novel sensors, catalysts, or energy storage devices.
Bioorthogonal Chemistry: The development of new bioorthogonal reactions—reactions that can occur in living systems without interfering with native biochemical processes—is a rapidly growing field. The reactivity of hydrazine derivatives could be harnessed to design new bio-conjugation strategies for labeling and tracking biomolecules in real-time.
Catalysis: N,N-disubstituted hydrazines can serve as ligands for transition metal catalysts or even as organocatalysts themselves. Future work could explore the design of novel chiral hydrazine-based ligands for asymmetric catalysis or the use of their unique redox properties to mediate new types of chemical transformations. Their role as powerful reducing agents in catalytic transfer hydrogenation processes is an area of ongoing interest, offering green alternatives to traditional hydrogenation methods.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-ethyl-1-methylhydrazine, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves alkylation of hydrazine derivatives under controlled conditions. Key steps include maintaining reaction temperatures between 60–80°C, using anhydrous solvents (e.g., ethanol or THF), and adding alkylating agents (e.g., ethyl bromide) in stoichiometric excess. Purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity .
- Data Consideration : Monitor reaction progress using TLC (Rf ~0.3–0.5) and confirm purity via GC-MS or NMR (e.g., δ 1.2–1.4 ppm for CH3 and CH2 groups) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1100 cm⁻¹).
- ¹H/¹³C NMR : Look for split signals for ethyl (δ 1.1–1.3 ppm, triplet) and methyl groups (δ 2.5–2.7 ppm, singlet).
- Mass Spectrometry : Base peak at m/z 89 [M+H]+ with fragmentation patterns confirming hydrazine backbone .
- Validation : Cross-reference data with computational predictions (e.g., Gaussian DFT for vibrational modes) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data for this compound in different solvents?
- Methodological Answer : Perform kinetic studies in polar aprotic (DMF, DMSO) vs. protic (water, methanol) solvents. Use UV-Vis spectroscopy to track reaction rates of hydrazine with carbonyl compounds (e.g., benzaldehyde). Data inconsistencies often arise from solvent polarity effects on transition states or hydrogen bonding interference. For example, in DMSO, the reaction rate may increase by 40% due to enhanced nucleophilicity .
- Case Study : Compare activation energies (Ea) calculated via Arrhenius plots under varied conditions to identify solvent-specific mechanistic pathways .
Q. What strategies optimize this compound’s stability in long-term pharmacological studies?
- Methodological Answer : Stabilize the compound by:
- Storage : Under inert gas (N2/Ar) at –20°C in amber vials to prevent oxidation.
- Formulation : Use cyclodextrin encapsulation or co-solvents (e.g., PEG-400) to reduce hydrolysis.
- Analytical QC : Regular HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) to detect degradation products (e.g., hydrazones) .
- Data-Driven Approach : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS profiling to model shelf-life .
Methodological Rigor & Data Analysis
Q. How should researchers design experiments to validate this compound’s role in catalytic cycles?
- Experimental Design :
- Control Groups : Compare reaction yields with/without hydrazine.
- Kinetic Profiling : Use stopped-flow techniques to measure intermediate formation rates.
- Computational Modeling : Apply DFT (e.g., B3LYP/6-31G*) to map transition states and identify rate-limiting steps .
- Data Interpretation : Correlate experimental turnover frequencies (TOF) with computational activation barriers to confirm catalytic efficiency .
Q. What statistical approaches are recommended for analyzing toxicity data discrepancies in this compound?
- Methodological Answer : Use multivariate regression to assess confounding variables (e.g., dosage, exposure duration). For in vitro assays (e.g., MTT on HepG2 cells), apply ANOVA with post-hoc Tukey tests to compare IC50 values across studies. Address outliers via Grubbs’ test or robust statistical models .
- Case Example : Reconcile LD50 variations in rodent studies by normalizing data to metabolic rates (allometric scaling) .
Safety & Handling
Q. What precautions are critical when handling this compound in high-throughput screening?
- Safety Protocol :
- PPE : Wear nitrile gloves, lab coat, and goggles; use fume hoods for all procedures.
- Spill Management : Neutralize with 10% acetic acid, then absorb with vermiculite.
- Waste Disposal : Incinerate in a licensed facility with NOx scrubbers to prevent hydrazine emissions .
- Documentation : Maintain OSHA-compliant exposure records and SDS sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
